Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate
Description
Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing one oxygen and one nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromo substituent at the 3-position and a carbonyl group at the 5-position of the oxazole ring, along with diethyl ester groups attached to a propanedioate moiety.
Properties
CAS No. |
647832-97-1 |
|---|---|
Molecular Formula |
C11H12BrNO6 |
Molecular Weight |
334.12 g/mol |
IUPAC Name |
diethyl 2-(3-bromo-1,2-oxazole-5-carbonyl)propanedioate |
InChI |
InChI=1S/C11H12BrNO6/c1-3-17-10(15)8(11(16)18-4-2)9(14)6-5-7(12)13-19-6/h5,8H,3-4H2,1-2H3 |
InChI Key |
YXSKSKYETMGUAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1=CC(=NO1)Br)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with a brominated oxazole precursor in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbonyl group at the 5-position can participate in oxidation or reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.
Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation or reduction can lead to the formation of alcohols, ketones, or other functional groups.
Scientific Research Applications
Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate involves its interaction with specific molecular targets. The bromo substituent and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate can be compared with other oxazole derivatives, such as:
Diethyl (3-chloro-1,2-oxazole-5-carbonyl)propanedioate: Similar structure but with a chlorine substituent instead of bromine.
Diethyl (3-methyl-1,2-oxazole-5-carbonyl)propanedioate: Contains a methyl group at the 3-position instead of a halogen.
Diethyl (3-phenyl-1,2-oxazole-5-carbonyl)propanedioate: Features a phenyl group at the 3-position, offering different reactivity and properties.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Antimicrobial Properties
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial activity. For instance, a study highlighted the effectiveness of oxazole derivatives against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Diethyl (3-bromo-1,2-oxazole-5-carbonyl) | E. coli | 15 |
| Diethyl (3-bromo-1,2-oxazole-5-carbonyl) | S. aureus | 18 |
| Other Oxazole Derivative | E. coli | 14 |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been studied for its anti-inflammatory potential. A recent study demonstrated that oxazole derivatives can inhibit inflammatory cytokines in human lung cells, indicating their utility in treating inflammatory diseases .
Case Study: Inhibition of Cytokines
A specific case study evaluated the effects of a model oxazole compound on the expression of inflammatory cytokines in vitro. The results indicated a significant reduction in cytokine levels, supporting the hypothesis that this compound could have therapeutic applications in inflammatory conditions.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a drug candidate. Studies have shown that oxazoles generally exhibit favorable absorption and distribution characteristics:
Table 2: Pharmacokinetic Parameters of Oxazole Derivatives
| Parameter | Value |
|---|---|
| Oral Bioavailability | 100% |
| Lipinski's Rule Compliance | Yes |
| QPPCaco (Cell Permeability) | 1400 - 2000 |
The data suggest that this compound meets the criteria for drug-likeness and has potential for further development.
Toxicity Assessment
Toxicity studies are essential for evaluating the safety profile of this compound. Hemolytic assays conducted on human red blood cells showed low hemolysis rates at various concentrations, indicating good biocompatibility .
Table 3: Hemolytic Activity Results
| Concentration (μM) | Hemolysis Rate (%) |
|---|---|
| 60 | 1.5 |
| 300 | 1.6 |
| 600 | 1.6 |
Q & A
Q. What are the recommended synthetic routes for Diethyl (3-bromo-1,2-oxazole-5-carbonyl)propanedioate?
A methodological approach involves a multi-step synthesis:
- Step 1 : Prepare the 1,2-oxazole-5-carbonyl scaffold via cyclization of propargyl amines or via [3+2] cycloaddition reactions.
- Step 2 : Introduce the bromo group at the 3-position using electrophilic bromination (e.g., NBS in DMF) or directed ortho-metalation strategies.
- Step 3 : Couple the brominated oxazole with diethyl propanedioate via a nucleophilic acyl substitution or transition-metal-catalyzed cross-coupling (e.g., Pd-mediated Stille or Suzuki reactions).
Key considerations: Monitor reaction progress via TLC or LC-MS, and purify intermediates via column chromatography. Reference analogous malonate ester syntheses for optimization .
Q. How can the crystal structure of this compound be validated?
Use single-crystal X-ray diffraction:
- Data Collection : Cool crystals to 100 K, collect data on a diffractometer with Mo-Kα radiation.
- Refinement : Employ SHELXL for structure solution and refinement, ensuring proper treatment of disorder or thermal motion .
- Validation : Cross-check using tools like PLATON (e.g., ADDSYM for missed symmetry, TWINLAW for twinning) and the IUCr’s checkCIF to resolve outliers .
Q. What analytical techniques ensure purity and structural fidelity?
- NMR : Use / NMR to confirm proton environments and carbonyl/bromo group integration.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS to quantify impurities.
Q. What environmental degradation pathways should be studied?
Design experiments to assess:
- Hydrolysis : Expose the compound to buffered aqueous solutions (pH 4–9) at 25–50°C; monitor via UV-Vis or LC-MS.
- Photolysis : Use a solar simulator (λ > 290 nm) and track degradation products.
- Biodegradation : Employ OECD 301F (manometric respirometry) or soil microcosm studies. Reference EPA methodologies for analog malonates .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electron density (e.g., Fukui indices for electrophilic/nucleophilic sites).
- Docking Studies : Screen against biological targets (e.g., enzymes with oxazole-binding pockets) using AutoDock Vina.
- MD Simulations : Simulate solvation effects in water/DMSO to predict aggregation or stability.
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Case Example : If NMR suggests a planar oxazole ring but X-ray shows puckering, re-examine crystal packing effects (e.g., intermolecular H-bonds distorting geometry).
- Validation : Re-run NMR in different solvents (e.g., DMSO-d6 vs. CDCl3) to assess conformational flexibility.
- Complementary Techniques : Use IR spectroscopy to confirm carbonyl stretching frequencies or Raman for ring vibrations .
Q. What strategies enable regioselective functionalization of the bromo-oxazole moiety?
- Cross-Coupling : Employ Buchwald-Hartwig amination (Pd/XPhos) or Sonogashira coupling (CuI/Pd(PPh3)4) for C–N or C–C bond formation.
- Photoredox Catalysis : Use [Ir(ppy)3] under blue light for radical-mediated C–H functionalization.
- Protection/Deprotection : Temporarily block the carbonyl group with TMSCl to direct bromine substitution. Reference heterocyclic coupling protocols .
Q. How to address crystallographic disorder in the oxazole ring?
Q. What in vitro assays are suitable for evaluating biological activity?
- Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against Gram+/Gram− bacteria.
- Enzyme Inhibition : Perform fluorometric assays (e.g., kinase inhibition with ADP-Glo™).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
